molecular formula C21H23N3OS B12584622 2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide

2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide

Katalognummer: B12584622
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: XTOPEFYLXQAYCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step may involve the reaction of the quinazoline core with a thiol reagent.

    Acetamide Formation: The final step could involve the reaction of the intermediate with N,N-dimethylacetamide under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the quinazoline core or the sulfanyl group.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, particularly if it exhibits bioactivity.

    Industry: Used in the development of new materials or as a chemical reagent.

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib or erlotinib, which are known for their anticancer properties.

    Sulfanyl Compounds: Compounds with similar sulfanyl groups, which might exhibit comparable reactivity.

Uniqueness

2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.

Eigenschaften

Molekularformel

C21H23N3OS

Molekulargewicht

365.5 g/mol

IUPAC-Name

2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C21H23N3OS/c1-5-15-9-10-18-17(12-15)21(26-13-19(25)24(3)4)23-20(22-18)16-8-6-7-14(2)11-16/h6-12H,5,13H2,1-4H3

InChI-Schlüssel

XTOPEFYLXQAYCV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.